20-{[2-(2-Hydroxyethoxy)ethyl]amino}-10-thia-1,12,21-triazapentacyclo[11.8.0.0^{3,11}.0^{4,9}.0^{14,19}]henicosa-3(11),4(9),12,14(19),15,17,20-heptaen-2-one
Description
This compound is a pentacyclic heterocyclic molecule featuring a sulfur atom (10-thia), three nitrogen atoms (1,12,21-triaza), and a hydroxyethoxyethylamino substituent at position 20. Its complex fused-ring system includes a ketone group at position 2. Its synthesis likely involves multi-step protocols similar to those described for related heterocycles, such as nucleophilic substitution or coupling reactions under controlled conditions (e.g., TFA/Et$_3$SiH-mediated cyclization) .
Properties
IUPAC Name |
20-[2-(2-hydroxyethoxy)ethylamino]-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c26-10-12-28-11-9-22-18-13-5-1-2-6-14(13)19-23-20-17(21(27)25(19)24-18)15-7-3-4-8-16(15)29-20/h1-2,5-6,26H,3-4,7-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROHIADPQNSLKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C4C5=CC=CC=C5C(=NN4C3=O)NCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of nitrogen- and sulfur-containing polycyclic heterocycles, which are pharmacologically relevant due to their ability to interact with biological targets. Below is a detailed comparison with structurally analogous compounds from the evidence:
Table 1: Structural and Physicochemical Comparison
*Estimated using analogous compounds and substituent contributions.
Key Findings :
Structural Diversity: The target compound distinguishes itself with a hydroxyethoxyethylamino group, which enhances hydrophilicity (lower XLogP3) compared to methoxy () or propanamide () derivatives. This substituent may improve solubility for drug delivery .
Bioactivity Trends :
- Methoxy-substituted analogs (e.g., ) exhibit anticancer activity, suggesting that electron-donating groups at specific positions may enhance biological targeting .
- Thia-containing compounds (e.g., ) are often explored as enzyme inhibitors or intermediates in drug synthesis, aligning with the target compound’s structural framework .
Synthetic Challenges: The pentacyclic core requires precise regioselective reactions, as demonstrated in the synthesis of phenothiazine derivatives (TFA/Et$_3$SiH-mediated cyclization in ) . Substituent introduction (e.g., hydroxyethoxyethylamino) likely involves protecting-group strategies to avoid side reactions .
Research Implications and Limitations
- Gaps in Data: No direct bioactivity or pharmacokinetic data for the target compound are available in the evidence. Comparative analysis relies on structural analogs.
- Computational Insights : Molecular descriptors (e.g., van der Waals space, topological polar surface area) from and could predict solubility and target binding, though experimental validation is needed .
- Contradictions: highlights phenothiazine-based HDAC inhibition, but the target compound’s thia substitution may alter mechanism specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
